4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate
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Overview
Description
4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is a complex organic compound that features a combination of aromatic rings, halogens, and sulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-chlorophenol with 3-chloro-5-(trifluoromethyl)-2-pyridinol in the presence of a suitable base to form the corresponding ether. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and stringent control of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Hydrolysis: The sulfonate ester can be hydrolyzed to form the corresponding sulfonic acid and alcohol.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used under acidic or basic conditions.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a metal catalyst.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the sulfonate ester yields 4-chlorophenol and 3-chloro-5-(trifluoromethyl)-2-pyridinol .
Scientific Research Applications
4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it useful in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.
Biological Studies: It can be used as a probe to study biochemical pathways and interactions due to its ability to interact with various biological molecules.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonamide
- 4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenecarboxylate
Uniqueness
4-Chlorophenyl 4-((3-chloro-5-(trifluoromethyl)-2-pyridinyl)oxy)benzenesulfonate is unique due to its combination of functional groups, which confer specific chemical and physical properties. This makes it particularly useful in applications requiring high stability and reactivity .
Properties
IUPAC Name |
(4-chlorophenyl) 4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]oxybenzenesulfonate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2F3NO4S/c19-12-1-3-14(4-2-12)28-29(25,26)15-7-5-13(6-8-15)27-17-16(20)9-11(10-24-17)18(21,22)23/h1-10H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEDQOKAHVUEDOS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1OC2=C(C=C(C=N2)C(F)(F)F)Cl)S(=O)(=O)OC3=CC=C(C=C3)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2F3NO4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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